N-Benzo[1,3]dioxol-5-ylmethyl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . Subsequent reactions with aryloxymethyloxiranes and chloroacetyl chloride, followed by treatment with secondary amines and hetarenethiols, lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety could yield corresponding quinones, while reduction of the sulfonamide group would produce amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its pharmacological potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the sulfonamide group.
3-(benzodioxol-5-yl)propionic acid: Contains the benzodioxole moiety with a different functional group.
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted compounds: Similar structural features with variations in the substituents.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to its combination of the benzodioxole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C19H22N2O7S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C19H22N2O7S/c1-12(19(22)20-10-13-4-6-16-18(8-13)28-11-27-16)21-29(23,24)14-5-7-15(25-2)17(9-14)26-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
XXVCQVBGSXDSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.